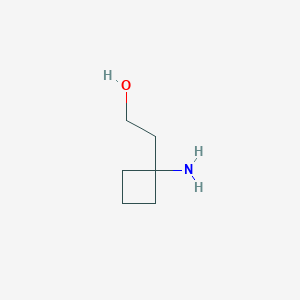

2-(1-Aminocyclobutyl)ethan-1-ol

描述

Significance of Cyclobutane (B1203170) Moieties as Structural Elements in Organic Compounds

The cyclobutane motif, a four-membered carbocyclic ring, imparts unique structural and chemical properties to organic molecules, largely due to its inherent ring strain. nih.govmasterorganicchemistry.com

The carbon atoms in a cyclobutane ring are sp³ hybridized, ideally preferring bond angles of 109.5°. However, the geometric constraints of the four-membered ring force the C-C-C bond angles to be approximately 90°, resulting in significant angle strain. youtube.comyoutube.com This deviation from the ideal tetrahedral angle leads to a high degree of ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.com

To alleviate some of this strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. nih.govacs.org This puckering allows for a slight reduction in the eclipsing interactions between adjacent hydrogen atoms, a phenomenon known as torsional strain. masterorganicchemistry.comyoutube.com The ring undergoes a rapid interconversion between two equivalent puckered conformations. acs.org This dynamic behavior is a key feature of the cyclobutane ring system.

| Property | Value |

| Ideal sp³ Bond Angle | 109.5° |

| Cyclobutane C-C-C Bond Angle | ~90° |

| Ring Strain | ~26.3 kcal/mol |

| Conformation | Puckered ("Butterfly") |

The presence of a cyclobutane ring significantly influences a molecule's three-dimensional shape, providing a more rigid and defined structure compared to more flexible acyclic or larger ring systems. nih.govresearchgate.net This rigidity can be advantageous in the design of molecules that need to fit into specific biological targets like enzyme active sites.

The high ring strain of cyclobutane also affects its chemical reactivity. While more stable than the highly reactive cyclopropane, cyclobutane is more reactive than cyclopentane (B165970) and other larger cycloalkanes. nih.gov The strained C-C bonds in cyclobutane are weaker and have more p-character than typical alkane C-C bonds, making them susceptible to reactions that lead to ring-opening, thereby relieving the strain. masterorganicchemistry.com For instance, cyclobutanes can undergo C-H functionalization, and the reactivity of these C-H bonds can be greater than their counterparts in unstrained systems. nih.gov

The first synthesis of cyclobutane was achieved in 1907 by Willstätter and Bruce through the hydrogenation of cyclobutene. wikipedia.org For many years, the synthesis of cyclobutane derivatives was challenging, but advancements in synthetic methodologies, such as [2+2] photocycloadditions, have made them more accessible. nih.govbaranlab.org

Despite their inherent strain, cyclobutane rings are found in a variety of natural products isolated from plants, marine organisms, and bacteria. nih.govnih.gov A notable example is pentacycloanammoxic acid, which contains five fused cyclobutane rings and is found in bacteria that perform the anammox process. wikipedia.org Other natural products containing the cyclobutane motif exhibit a range of biological activities, including antimicrobial and antitumor properties. nih.gov

Role of Amino Alcohols as Versatile Scaffolds in Synthetic and Medicinal Chemistry

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks in organic synthesis and crucial components in many pharmaceuticals. researchgate.netsciforum.netnih.gov

The presence of both a basic nitrogen atom and a nucleophilic/hydrogen-bond donating hydroxyl group allows amino alcohols to participate in a wide array of chemical transformations. They are key structural motifs in many biologically active molecules, including a number of antibiotics and antifungal agents. nih.govnih.gov The ability to readily modify both the amine and alcohol functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.govacs.org

Overview of 2-(1-Aminocyclobutyl)ethan-1-ol within Advanced Molecular Design

This compound is a molecule that combines the unique structural features of a cyclobutane ring with the versatile functionality of an amino alcohol. This specific arrangement, with an amino group directly attached to a quaternary carbon of the cyclobutane ring and a two-carbon chain leading to a primary alcohol, presents a distinct scaffold for the design of novel compounds.

The rigid cyclobutane core can serve as a conformational constraint, locking the relative positions of the amino and hydroxyl groups in a specific spatial arrangement. This can be particularly useful in designing ligands for biological targets where a precise orientation of functional groups is required for optimal binding. The primary alcohol and primary amine also offer convenient handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.174 g/mol |

| Boiling Point | 187.0 ± 13.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| CAS Number | 1132814-49-3 |

Data sourced from chemsrc.comcalpaclab.com

The hydrochloride salt of this compound is also documented. uni.lubldpharm.com The strategic combination of a strained four-membered ring and the synthetically versatile amino alcohol moiety positions this compound as a valuable building block in the ongoing quest for new molecules with tailored properties for a range of applications in chemistry and pharmacology.

Structure

3D Structure

属性

IUPAC Name |

2-(1-aminocyclobutyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(4-5-8)2-1-3-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLCLKIEWILAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312037 | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132814-49-3 | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132814-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Aminocyclobutyl Ethan 1 Ol and Its Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclobutyl Moiety

The formation of the cyclobutane (B1203170) ring is a pivotal step in the synthesis of the target molecule. The inherent ring strain of cyclobutanes, with an energy of 26.3 kcal mol⁻¹, presents a significant synthetic hurdle. nih.gov Several strategies have been developed to construct this moiety.

One of the most direct and common methods for synthesizing cyclobutane rings is the [2+2] photocycloaddition . nih.gov This reaction involves the light-induced dimerization of two olefin units to form the four-membered ring. However, the successful heterodimerization of two different olefins can be challenging and is highly dependent on the steric and electronic properties of the starting materials. nih.gov For constructing the specific framework of 2-(1-aminocyclobutyl)ethan-1-ol, a precursor olefin would need to be carefully designed.

An alternative and more modern approach involves C-H functionalization logic . nih.govacs.org This strategy bypasses the challenges of cycloadditions by forming the cyclobutane ring first and then installing the required functional groups through directed C-H activation. For instance, a carbonyl group can act as a directing group to guide the installation of substituents onto the cyclobutane core in a stereocontrolled manner. nih.govacs.org Palladium-catalyzed C-H arylation, using directing groups like aminoquinolines, has shown remarkable success in functionalizing cyclobutane C-H bonds, delivering products with high yield and diastereoselectivity. nih.govacs.org

Radical-mediated reactions offer another pathway. Radical chain reactions initiated by reagents like AIBN (Azobisisobutyronitrile) and propagated by tributyltin hydride (Bu₃SnH) can be employed for carbon-carbon bond formation. libretexts.org These reactions can be designed to proceed in an intramolecular fashion to form cyclic structures, including cyclobutanes, by starting with an appropriately substituted acyclic precursor containing a halogen. libretexts.org

Finally, classical methods involving nucleophilic substitution with cyanide ions can be used to extend a carbon chain, which can then be further manipulated and cyclized. youtube.comyoutube.com For example, a haloalkane can react with a cyanide salt to form a nitrile, which serves as a handle for further carbon-carbon bond formation. youtube.com

Installation and Transformation of Amino and Hydroxyl Functional Groups

Once the cyclobutane core is established, the next critical phase is the installation of the amino and hydroxyl groups. The specific arrangement in this compound, a 1,2-amino alcohol derivative attached to a cyclobutane, requires regioselective methods.

The synthesis of 1,2-amino alcohols can often be achieved through the ring-opening of epoxides or aziridines . organic-chemistry.org For example, a cyclobutane-fused epoxide can be opened by an amine source or an azide (B81097) followed by reduction to install the amino and hydroxyl groups in a vicinal relationship. Hot water has been shown to act as a modest acid catalyst and solvent for the effective hydrolysis and aminolysis of these strained rings. organic-chemistry.org

A more direct approach is the intermolecular C-H amination . A selenium-catalyzed C-H amination of homoallylic alcohol derivatives has been reported as a diastereoconvergent method to produce anti-1,2-amino alcohols. rsc.org This type of transformation could be adapted to a cyclobutane-containing substrate.

Furthermore, the synthesis can proceed through precursors like cyclobutane amino acids. researchgate.net For instance, a cyclobutane α-amino acid can be reduced to the corresponding β-amino alcohol. The reduction of a carboxylic acid or ester to a primary alcohol is a standard transformation, often accomplished with reagents like lithium aluminum hydride (LiAlH₄).

Enantioselective Synthesis and Diastereocontrol

Achieving stereochemical control is paramount, especially for applications in pharmaceutical development where a single stereoisomer is often responsible for the desired biological activity. nih.gov The synthesis of chiral this compound requires robust methods for controlling the absolute and relative stereochemistry.

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. youtube.com This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.com For the synthesis of chiral amino alcohols, strategies such as asymmetric hydrogenation or asymmetric transfer hydrogenation can be employed on suitable prochiral precursors. nih.govacs.org For example, a ketone can be asymmetrically reduced to a chiral alcohol using a chiral catalyst. nih.gov

A novel strategy involves using asymmetric catalysis to form a transient chiral auxiliary from an achiral starting material. This newly formed chiral element then directs subsequent diastereoselective reactions, such as hydrogenation, to afford enantioenriched chiral amino alcohol precursors. acs.org Organocatalysis, using small organic molecules like proline, has also emerged as a key method for enantioselective reactions, such as the formation of carbon-carbon bonds in aldol (B89426) reactions, which can generate up to two new stereocenters. youtube.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This is a reliable and versatile strategy, frequently used in the early stages of drug development. rsc.org

Well-known chiral auxiliaries include Evans' oxazolidinones and camphorsultams. wikipedia.orgrsc.orgresearchgate.net For example, an N-acylated oxazolidinone can undergo highly diastereoselective alkylation or aldol reactions. rsc.orgresearchgate.net This methodology could be applied to introduce the ethan-1-ol side chain onto a cyclobutane precursor with high stereocontrol. The auxiliary biases the approach of the electrophile to one face of the enolate, leading to a specific diastereomer. researchgate.net

When a reaction produces a mixture of diastereomers, their separation and characterization are essential. Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques such as column chromatography or crystallization. rsc.org

Characterization and determination of the relative and absolute stereochemistry are typically accomplished using a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative configuration of stereocenters. acs.org In cases where suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous proof of the absolute configuration. researchgate.net

Protecting Group Strategies for Amine and Alcohol Functionalities

Given the presence of two reactive functional groups, the amine and the alcohol, protecting group chemistry is indispensable in the synthesis of this compound. organic-chemistry.orgnumberanalytics.com Protecting groups temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

The selection of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal. An ideal synthetic plan often employs an orthogonal protecting group strategy , where different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.orgfiveable.me

For the Amine Group: The primary amine is a nucleophile and can be protected as a carbamate. organic-chemistry.org Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is typically cleaved by hydrogenolysis (H₂ gas with a palladium catalyst). fiveable.melibretexts.org

For the Alcohol Group: The primary alcohol can be protected in several ways. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used due to their ease of installation and removal with fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). numberanalytics.comutsouthwestern.edu Ethers, like the benzyl (B1604629) (Bn) ether, are also common and are robust, often removed by hydrogenolysis. libretexts.orgutsouthwestern.edu Acetals and ketals are used to protect 1,2- or 1,3-diols but can also be used for single hydroxyl groups. numberanalytics.com

The table below summarizes common protecting groups and their cleavage conditions, illustrating the basis for an orthogonal strategy.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) fiveable.me |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride source (TBAF), Acid numberanalytics.comutsouthwestern.edu |

| Alcohol | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) fiveable.melibretexts.org |

| Alcohol | Methoxymethyl | MOM | Acid libretexts.org |

By choosing an orthogonal pair, such as a Boc-protected amine and a Bn-protected alcohol, a chemist can selectively deprotect one functional group for further reaction while the other remains intact. For example, the Bn group can be removed by hydrogenolysis to reveal the alcohol, leaving the Boc group in place. Subsequently, the Boc group can be removed with acid to unmask the amine. This level of control is crucial for the successful synthesis of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and the solid state. uobasrah.edu.iqresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 2-(1-aminocyclobutyl)ethan-1-ol. The predicted chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the cyclobutyl ring and the ethan-1-ol side chain. The protons on the carbon adjacent to the hydroxyl group (H-1') and the methylene (B1212753) protons on the cyclobutane (B1203170) ring are expected to appear at characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the nitrogen (C-1) and the carbon bearing the hydroxyl group (C-1') are expected to be significantly deshielded and thus appear at higher chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~55-60 |

| 2, 4 (axial) | ~1.6-1.8 | ~30-35 |

| 2, 4 (equatorial) | ~1.9-2.1 | ~30-35 |

| 3 | ~1.7-1.9 | ~15-20 |

| 1' | ~3.6-3.8 | ~60-65 |

| 2' | ~1.7-1.9 | ~35-40 |

| -NH₂ | ~1.5-2.5 (broad) | - |

| -OH | ~2.0-3.0 (broad) | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C-1' and C-2', as well as among the coupled protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons on C-2' and the quaternary carbon C-1, and between the protons on the cyclobutane ring and C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the substituents on the cyclobutane ring.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid, crystalline forms. rsc.orghmdb.cahmdb.ca While solution-state NMR provides information about the time-averaged structure of a molecule, ssNMR can distinguish between different crystalline polymorphs, which may exhibit different physical properties. nih.gov For this compound, ssNMR could be employed to study its crystalline packing, identify different polymorphic forms, and analyze intermolecular interactions in the solid state. hmdb.ca

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound. The predicted exact mass for the protonated molecule [M+H]⁺ is a key piece of data for its identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the molecule's structure. For this compound, characteristic fragmentation pathways are expected. A primary fragmentation is the alpha-cleavage, a homolytic cleavage at the Cα-Cβ bond adjacent to the amine, which is a common pathway for amines. libretexts.orgyoutube.comyoutube.com Another likely fragmentation is the loss of a water molecule from the ethanol (B145695) moiety.

Predicted MS/MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |

| [M+H-H₂O]⁺ | C₆H₁₂N⁺ | 98.0964 |

| [M+H-C₂H₄O]⁺ | C₄H₈N⁺ | 70.0651 |

| [C₂H₆N]⁺ | CH₂=NH₂⁺ + C₂H₄ side chain | 44.0495 |

Note: The m/z values are for the monoisotopic masses of the predicted fragment ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

A detailed experimental analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy is not currently available in the public scientific literature. Therefore, a table of specific, experimentally-derived peak assignments for its functional groups cannot be compiled.

Theoretically, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its primary functional groups: the hydroxyl (-OH), the primary amine (-NH2), and the cyclobutyl ring. Expected vibrational modes would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretching: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

C-H stretching: Multiple bands in the 2850-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the cyclobutyl and ethyl moieties.

N-H bending (scissoring): A medium to strong band around 1590-1650 cm⁻¹.

C-O stretching: A strong band in the 1050-1260 cm⁻¹ region.

C-N stretching: A medium to weak band in the 1020-1250 cm⁻¹ range.

Cyclobutyl ring vibrations: Complex vibrations, including ring puckering, which would appear in the fingerprint region of the spectra.

Without experimental data, a detailed conformational analysis based on vibrational spectroscopy is not possible.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

There are no published crystal structures for this compound in crystallographic databases. Consequently, information regarding its solid-state conformation, crystal packing, and absolute stereochemistry as determined by X-ray crystallography is unavailable. A data table of its crystallographic parameters cannot be generated.

Chiroptical Spectroscopy (VCD, ECD) for Confirmation of Enantiomeric Excess and Absolute Configuration

As a chiral molecule, this compound is expected to be active in Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. However, no VCD or ECD spectral data for this compound have been reported in the scientific literature. Such studies would be instrumental in determining the absolute configuration of its enantiomers and confirming enantiomeric excess, but in their absence, no such analysis can be presented.

Chemical Reactivity and Transformation Studies

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 2-(1-aminocyclobutyl)ethan-1-ol is a key site for a variety of chemical modifications, including oxidation, esterification, and etherification.

The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org Strong oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, are expected to oxidize the primary alcohol to the corresponding carboxylic acid, 2-(1-aminocyclobutyl)acetic acid. libretexts.org This type of reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. libretexts.org

Milder oxidizing agents can be employed for the selective transformation of the primary alcohol to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to halt the oxidation at the aldehyde stage. acsgcipr.org Another modern and often preferred method involves a two-step, one-pot procedure using NaOCl and TEMPO, followed by oxidation with NaClO₂, which can be effective for a wide range of alcohols. nih.gov

Table 1: Expected Products from the Oxidation of this compound

| Oxidizing Agent(s) | Expected Product | Product Class |

| Potassium dichromate(VI) / H₂SO₄ | 2-(1-Aminocyclobutyl)acetic acid | Carboxylic Acid |

| Pyridinium chlorochromate (PCC) | 2-(1-Aminocyclobutyl)acetaldehyde | Aldehyde |

| NaOCl, TEMPO, then NaClO₂ | 2-(1-Aminocyclobutyl)acetic acid | Carboxylic Acid |

Esterification: The primary alcohol of this compound can react with carboxylic acids in the presence of an acid catalyst, such as sulfuric acid, to form esters. byjus.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, an excess of the alcohol or removal of water from the reaction mixture is typically employed. masterorganicchemistry.com For example, the reaction with acetic acid would yield 2-(1-aminocyclobutyl)ethyl acetate.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach for producing unsymmetrical ethers. libretexts.org The alkoxide is typically formed by treating the alcohol with a strong base like sodium hydride. libretexts.org Alternatively, acid-catalyzed dehydration of the primary alcohol can lead to the formation of a symmetrical ether, although this method is more suitable for simple primary alcohols and requires careful temperature control to avoid competing elimination reactions. masterorganicchemistry.com More recent methods utilize iron(III) triflate as a catalyst for the direct etherification of alcohols. nih.govacs.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

| Esterification | Acetic acid | H₂SO₄ | 2-(1-Aminocyclobutyl)ethyl acetate |

| Etherification | Methyl iodide | 1. NaH2. CH₃I | 1-(1-(2-Methoxyethyl)cyclobutyl)methanamine |

| Etherification | Ethanol (B145695) | Iron(III) triflate | 1-(1-(2-Ethoxyethyl)cyclobutyl)methanamine |

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center that readily participates in acylation and alkylation reactions, and can also be converted into stable salt forms.

Acylation: The primary amine can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. libretexts.org For instance, the reaction with ethanoyl chloride would produce N-(1-(2-hydroxyethyl)cyclobutyl)acetamide. libretexts.orgchemguide.co.uk This reaction is typically vigorous and may be carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. wikipedia.org However, this reaction often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. jove.comucalgary.ca To achieve selective monoalkylation, specific strategies such as using a large excess of the amine or employing amine hydrobromides and alkyl bromides under controlled conditions can be utilized. rsc.org

Table 3: Typical Acylation and Alkylation Reactions

| Reaction Type | Reactant | Expected Product |

| Acylation | Ethanoyl chloride | N-(1-(2-Hydroxyethyl)cyclobutyl)acetamide |

| Alkylation | Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and N,N,N-trimethyl derivatives |

The basic nature of the primary amine allows it to react with strong acids, such as hydrochloric acid (HCl), to form stable ammonium (B1175870) salts. spectroscopyonline.comyoutube.com The reaction of this compound with HCl would yield this compound hydrochloride. quora.com The formation of these salts significantly increases the water solubility of the compound. spectroscopyonline.comoxfordreference.com

The formation of the hydrochloride salt alters the reactivity of the amine group. The lone pair of electrons on the nitrogen is no longer available for nucleophilic attack, thus protecting the amine from further reactions such as acylation and alkylation under neutral or acidic conditions. jst.go.jp The free amine can be regenerated by treatment with a base, such as sodium hydroxide (B78521). oxfordreference.com This property is often utilized in purification processes and as a protective strategy in multi-step syntheses. youtube.com Recent research has also explored the use of amine hydrochloride salts as bifunctional reagents in certain catalytic reactions. rsc.org

Table 4: Salt Formation and Regeneration

| Reagent | Product | Key Feature |

| Hydrochloric acid (HCl) | This compound hydrochloride | Increased water solubility, protected amine |

| Sodium hydroxide (NaOH) | This compound | Regeneration of the free amine |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict stable molecular geometries.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-(1-Aminocyclobutyl)ethan-1-ol molecule, known as the ground state geometry.

In a typical DFT study, the geometry of the molecule is optimized by finding the minimum energy on the potential energy surface. This involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. Functionals like B3LYP, combined with basis sets such as cc-pVDZ or the 6-311G family, are commonly used for such optimizations. nanobioletters.comaps.org The resulting optimized structure provides key data on the molecule's geometry. For this compound, this would include the precise bond lengths of the C-C, C-N, C-O, N-H, and O-H bonds, as well as the puckering of the cyclobutane (B1203170) ring.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G++(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.55 Å |

| C-N | ~1.47 Å | |

| C-O | ~1.43 Å | |

| Bond Angle | C-N-H | ~109.5° |

| C-O-H | ~109.5° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

| H-N-C-C | Varies with conformation |

Note: These are representative values based on typical DFT calculations for similar functional groups and structures. Actual values would be obtained from a specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO would likely be distributed across the antibonding σ* orbitals of the C-O and C-N bonds. From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Electronic Properties and Reactivity Indices for this compound

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | +1.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 11.0 |

| Ionization Potential | IP | -EHOMO | 9.5 |

| Electron Affinity | EA | -ELUMO | -1.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.5 |

| Chemical Softness | S | 1/(2η) | 0.09 |

| Electrophilicity Index | ω | χ²/(2η) | 1.45 |

Note: These values are illustrative and represent typical results from DFT calculations for amino alcohols.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethanol (B145695) side chain and the cyclobutane ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with their interconversion.

The cyclobutane ring is not planar. It adopts a "puckered" or bent conformation to relieve the strain of eclipsed C-H bonds. nih.gov The ring undergoes a dynamic motion, rapidly flipping between two equivalent puckered states through a planar transition state. High-level ab initio calculations on the parent cyclobutane molecule show a puckering angle of approximately 29-30 degrees and a barrier to planarization of around 1.5 kcal/mol (or ~500 cm⁻¹). nih.gov

In this compound, the substitution on one of the ring carbons makes the two puckered conformations non-equivalent. Computational modeling can map the potential energy surface of the ring puckering, identifying the preferred conformation (axial vs. equatorial placement of the substituents) and the energy barrier between them. The presence of the bulky amino-ethanol group will likely influence the puckering angle and the inversion barrier compared to unsubstituted cyclobutane.

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond acceptor and donor) in close proximity allows for the formation of an intramolecular hydrogen bond (IMHB). mdpi.comnih.gov Specifically, a hydrogen bond can form between the hydroxyl hydrogen and the nitrogen lone pair (O-H···N).

This IMHB plays a crucial role in determining the preferred conformation of the ethanol side chain. ntu.edu.tw The formation of this bond stabilizes a gauche-like arrangement of the O-C-C-N backbone. nih.gov Computational studies on similar 2-aminoethanol structures show that conformers with this IMHB are significantly lower in energy (by several kcal/mol) than extended or trans conformers where the hydrogen bond is absent. ntu.edu.tw Energy landscape mapping for this compound would involve systematically rotating the dihedral angles of the side chain to locate the global energy minimum, which is expected to be a structure stabilized by this O-H···N interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. nanobioletters.com These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. nih.gov

Vibrational frequencies corresponding to the modes of molecular motion can also be calculated. After a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better agreement. researchgate.net These calculations are crucial for assigning specific vibrational modes to observed experimental peaks, such as the O-H, N-H, C-O, and C-N stretching and bending modes. nanobioletters.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) (Scaled) |

|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3200 - 3500 |

| N-H Symmetric Stretch | -NH₂ | 3300 - 3400 |

| N-H Asymmetric Stretch | -NH₂ | 3400 - 3500 |

| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 |

| N-H Scissoring | -NH₂ | 1590 - 1650 |

| C-O Stretch | C-O | 1050 - 1150 |

| C-N Stretch | C-N | 1020 - 1220 |

Note: These are typical frequency ranges obtained from DFT calculations for molecules containing these functional groups.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry. Computational methods, particularly those based on quantum mechanics, are adept at mapping the potential energy surface of a chemical reaction, thereby identifying the low-energy paths from reactants to products. These paths invariably proceed through a maximum energy point known as the transition state.

For this compound, a variety of reactions can be envisaged, including nucleophilic substitution at the amino group, oxidation of the alcohol, or reactions involving the cyclobutane ring. Density Functional Theory (DFT) is a widely used computational method to investigate such reaction pathways. researchgate.net By employing a suitable functional and basis set, the geometries of reactants, products, and, crucially, the transition states connecting them can be optimized.

The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once located, the Intrinsic Reaction Coordinate (IRC) can be calculated to ensure that the transition state smoothly connects the desired reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction rates.

An illustrative example would be the theoretical investigation of an intramolecular cyclization reaction. The data that would be generated from such a study is presented in the interactive table below, showcasing the relative energies of the key species along a hypothetical reaction coordinate.

Interactive Data Table: Illustrative Reaction Pathway Energies

The following table contains hypothetical data for the purpose of illustrating the output of a DFT calculation on a reaction of this compound. The values are not based on experimental or published computational results for this specific molecule.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Cyclic Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Product | Final Product | -12.7 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for describing the energetics of specific reaction pathways, they are often computationally too expensive to describe the dynamic behavior of a molecule over longer timescales, especially in the condensed phase. This is the domain of Molecular Dynamics (MD) simulations, which use classical mechanics to simulate the motions of atoms and molecules.

MD simulations are particularly valuable for understanding the conformational flexibility of this compound. The interplay between the puckering of the cyclobutane ring and the rotational freedom of the C-C and C-O bonds in the ethanolamine (B43304) side chain can lead to a complex ensemble of low-energy conformations. researchgate.net MD simulations can explore this conformational landscape, identifying the most populated conformers and the energetic barriers between them.

Furthermore, MD simulations are instrumental in studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how solute-solvent interactions, particularly hydrogen bonding to the amino and hydroxyl groups, influence the conformational preferences of this compound. nih.gov These simulations can provide insights into properties such as solubility and the molecule's behavior at interfaces.

The setup of an MD simulation requires a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, these parameters may need to be carefully developed and validated. The simulation itself involves integrating Newton's equations of motion over a series of small time steps, generating a trajectory that describes how the positions and velocities of all atoms evolve over time.

Analysis of this trajectory can yield a wealth of information, including radial distribution functions to characterize solvation shells, hydrogen bond lifetimes, and diffusion coefficients. The table below provides an example of the typical parameters that would be defined for an MD simulation.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters

This table presents typical parameters for setting up a molecular dynamics simulation and is for illustrative purposes only.

| Parameter | Value | Description |

| Force Field | CHARMM36 / GROMOS54a7 | A set of parameters to describe interatomic potentials. |

| Solvent Model | TIP3P Water | A model for explicit water molecules. |

| Temperature | 300 K | The temperature of the simulation, maintained by a thermostat. |

| Pressure | 1 bar | The pressure of the simulation, maintained by a barostat. |

| Simulation Time | 500 ns | The total length of the simulation trajectory. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Through the combined application of quantum mechanical calculations and classical molecular dynamics simulations, a comprehensive, multi-scale understanding of the chemical and physical properties of this compound can be achieved.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Cyclobutane (B1203170) Ring

The cyclobutane moiety, a four-membered carbocycle, is characterized by significant ring strain, which influences its chemical behavior. nih.gov Modifications to this ring structure can be achieved through various synthetic protocols, leading to highly substituted and complex molecular architectures.

One major approach to modifying the core structure is through the synthesis of spirocyclic systems, where the C1 carbon of the cyclobutane is shared with another ring system. For instance, spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives have been synthesized and are of interest as potential bromodomain inhibitors. google.com Similarly, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved via the spirolation of indene-1,3-dione with 1,3-dibromopropane, demonstrating a method to create a spiro-fused cyclobutane ring. ajgreenchem.com

Another advanced strategy for substitution on the cyclobutane ring involves C–H functionalization. This modern synthetic approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. Research has shown that cyclobutane substrates can be highly effective in palladium-catalyzed C-H functionalization reactions, enabling the introduction of aryl groups onto the ring with high efficiency and diastereoselectivity. acs.org This methodology offers a pathway to unsymmetrical cyclobutane derivatives that are otherwise difficult to access. acs.orgacs.org

Furthermore, highly substituted and fused cyclobutane ring systems can be generated from N-vinyl β-lactams through a domino nih.govnih.gov-rearrangement/6π-electrocyclization process, yielding aminocyclobutanes with a high degree of diastereoselectivity. nih.gov These methods highlight the versatility of modern organic synthesis in creating complex cyclobutane-containing molecules. nih.gov

Table 1: Examples of Cyclobutane Ring Modifications

| Modification Type | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| Spiro-fusion | Spirolation with indene-1,3-dione | spiro[cyclobutane-1,2'-indene]-1',3'-dione | ajgreenchem.com |

| Spiro-fusion | Multi-step synthesis | spiro[cyclobutane-1,3'-indolin]-2'-one | google.com |

| Arylation | Palladium-catalyzed C-H functionalization | Phenyl-substituted cyclobutane | acs.org |

| Fused Ring | Domino rearrangement/electrocyclization | Fused aminocyclobutanes | nih.gov |

Derivatization at the Amino Group

The primary amino group in 2-(1-aminocyclobutyl)ethan-1-ol is a nucleophilic center, making it a prime target for derivatization through reactions like N-alkylation and N-acylation. Such modifications are standard practice in medicinal chemistry to alter a molecule's physicochemical properties.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. N-alkylation introduces alkyl substituents onto the nitrogen atom. While specific studies on this compound are not prevalent in the provided results, the reactivity can be inferred from similar structures. For example, N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene have been synthesized to explore their pharmacological properties, indicating the feasibility of such modifications on an aminocyclobutane scaffold. nih.gov The hydrochloride salt form of amino alcohol derivatives, such as 2-[(1-naphthylmethyl)amino]ethanol hydrochloride, suggests that the amino group is basic and readily protonated, a key property for its reactivity. ontosight.ai

Modifications at the Hydroxyl Group

The primary hydroxyl group of the ethanol (B145695) side chain offers another site for structural diversification, most commonly through esterification and etherification.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride) under acidic conditions. researchgate.net This reaction would convert the hydroxyl group of this compound into an ester linkage. The kinetics of esterification reactions, for instance between propanoic acid and various alcohols, have been studied extensively, providing a solid foundation for predicting reaction conditions. researchgate.net A wide range of alcohols, including primary ones like the target molecule, can be successfully esterified. researchgate.net

Etherification involves the formation of an ether linkage (C-O-C). This can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. The hydroxyl group's reactivity is fundamental to these transformations. chemicalbook.com

Stereoisomers and Diastereomers (e.g., 2-(3-aminocyclobutyl)ethan-1-ol)

Beyond derivatization, the synthesis of isomers represents a crucial aspect of exploring the chemical space around this compound. A key analogue is the positional isomer, 2-(3-aminocyclobutyl)ethan-1-ol (B2912079). Unlike the parent compound, which has a quaternary carbon at the C1 position of the ring, this isomer introduces a new chiral center at the C3 position of the cyclobutane ring.

The substituted cyclobutane ring in 2-(3-aminocyclobutyl)ethan-1-ol can exist as two diastereomers: cis and trans. In the cis isomer, the amino and hydroxyethyl (B10761427) groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These diastereomers are distinct compounds with different physical properties and three-dimensional shapes, which can lead to different biological activities. Each of these diastereomers is chiral and can be resolved into a pair of enantiomers.

Impact of Structural Variation on Molecular Conformation and Reactivity

The cyclobutane ring itself is not planar but adopts a puckered or folded conformation to relieve torsional strain. maricopa.edu The degree of this puckering is influenced by the substituents on the ring. A conformational study of 2-substituted cyclobutane-α-amino acid derivatives showed that the ring's geometry is a delicate balance of steric and electronic effects imposed by the substituents. nih.gov

When substituents are added, particularly bulky ones via N-acylation or at the ring itself, steric interactions become significant. These interactions can influence the preferred puckering of the cyclobutane ring and restrict the rotation of the C1-C(ethanol) bond. In substituted cyclic systems like cyclohexane, which is more studied, substituents preferentially occupy the equatorial position to minimize destabilizing steric clashes known as 1,3-diaxial interactions. libretexts.orgyoutube.com A similar principle applies to cyclobutanes, where bulky groups will orient themselves to minimize steric strain, thereby dictating the molecule's most stable three-dimensional shape. maricopa.edu This conformational control directly impacts how the molecule's functional groups are presented for interaction with other reagents or biological targets.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks and Synthons in Complex Molecule Synthesis

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in synthetic and medicinal chemistry. researchgate.netnih.gov 2-(1-Aminocyclobutyl)ethan-1-ol serves as a prime example of such a chiral building block. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide array of chemical transformations. These functional groups can be selectively protected, activated, or derivatized, enabling the stepwise and controlled construction of more intricate molecules.

Development of Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can induce high levels of enantioselectivity in chemical reactions. Chiral 1,2-amino alcohols and their derivatives are a well-established class of ligands for a variety of metal-catalyzed transformations. mdpi.com

The nitrogen and oxygen atoms of this compound can chelate to a metal center, forming a stable chiral environment around the catalytic site. This coordination influences the trajectory of incoming reactants, favoring the formation of one enantiomer over the other. The specific steric and electronic properties of the cyclobutyl group can be fine-tuned through substitution to optimize the ligand's performance for a particular reaction. The development of ligands derived from this scaffold contributes to the expanding toolkit of catalysts available for the enantioselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scaffolds for the Construction of Structurally Diverse Organic Compounds

A scaffold in chemical synthesis refers to a core molecular structure to which various functional groups and appendages can be attached, leading to a library of related compounds. This compound is an excellent scaffold due to its inherent functionality and the synthetic handles it provides. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be etherified, esterified, or oxidized.

The cyclobutyl ring itself can also be a site for further functionalization, although this is often more challenging. The ability to easily generate a diverse range of derivatives from a common starting material is a key strategy in drug discovery and materials science for exploring structure-activity relationships and identifying compounds with desired properties.

Integration into Supramolecular Assemblies and Material Science Contexts

The principles of supramolecular chemistry involve the assembly of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The amino and hydroxyl groups of this compound are capable of participating in hydrogen bonding, making it a potential building block for the construction of supramolecular assemblies.

In the context of materials science, the incorporation of this compound into polymers or other materials can impart specific properties. For example, the chirality of the molecule could be used to create chiral materials with applications in enantioselective separations or as components of liquid crystals. The rigid cyclobutyl group can influence the packing and morphology of materials at the molecular level.

Precursors for Bio-relevant Scaffolds in Chemical Biology Research

Chemical biology often seeks to create novel molecules that can interact with biological systems in specific ways. The structural motifs present in this compound are relevant to the design of such molecules. The 1,2-amino alcohol framework is found in numerous natural products and pharmaceuticals, and the cyclobutyl ring is a known bioisostere for other cyclic and acyclic groups.

By using this compound as a starting material, chemists can synthesize more complex scaffolds that mimic or interact with biological molecules. For instance, it can be elaborated into peptidomimetics, nucleoside analogues, or other structures designed to probe or modulate the function of enzymes, receptors, and other cellular targets. This makes it a valuable tool for researchers in chemical biology who are working to understand and manipulate biological processes at the molecular level.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates like 2-(1-aminocyclobutyl)ethan-1-ol is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. rsc.orgacs.orgchemspeed.com These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. acs.org

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org This can be particularly advantageous for reactions involving highly reactive intermediates or exothermic processes, which are common in the synthesis of complex amines. For the preparation of this compound, a multistage continuous synthesis could be envisaged, potentially reducing reaction times by over 100-fold compared to batch methods. acs.org

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid and efficient creation of compound libraries for high-throughput screening. chemspeed.comchemspeed.com By employing robotic liquid handlers and modular reaction cartridges, these platforms can perform a wide range of chemical transformations, including amide bond formation, cross-coupling reactions, and functional group interconversions. emolecules.comsynplechem.com This would allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of new drug candidates. The integration of automated storage and retrieval systems with synthesis platforms further streamlines the entire process from reagent management to final product analysis. youtube.com

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Key Amino Alcohol Intermediate

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | > 24 hours | < 10 minutes |

| Operating Temperature | -20°C to 25°C | 25°C to 100°C |

| Reagent Stoichiometry | Large excess of some reagents | Near stoichiometric amounts |

| Workup | Liquid-liquid extraction with organic solvents | In-line aqueous workup |

| Product Isolation | Chromatography | Crystallization |

| Overall Yield | 50-60% | 60-70% |

| Purity | >95% | >99% |

This table presents hypothetical data to illustrate the potential advantages of flow chemistry for the synthesis of amino alcohols like this compound, based on findings for similar compounds. acs.org

Exploration of Bio-catalytic Approaches for Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules like this compound. frontiersin.orgmdpi.comrsc.org Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions.

For the synthesis of the chiral amino alcohol moiety, several classes of enzymes are of particular interest. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of a corresponding hydroxy ketone precursor, using ammonia (B1221849) as the amine source. frontiersin.orgnih.gov This one-step process can achieve high enantiomeric excess (>99% ee), providing a direct route to the desired stereoisomer. nih.gov Similarly, transaminases are capable of converting a ketone to a chiral amine with high stereoselectivity.

Table 2: Potential Biocatalytic Routes to Chiral this compound

| Enzyme Class | Precursor | Key Transformation | Potential Advantages |

| Amine Dehydrogenase (AmDH) | 2-(1-oxocyclobutyl)ethan-1-ol | Asymmetric reductive amination | High enantioselectivity, uses ammonia directly |

| Transaminase (TAm) | 2-(1-oxocyclobutyl)ethan-1-ol | Asymmetric transamination | Excellent stereocontrol, broad substrate scope |

| Keto-reductase (KRED) + Transaminase (TAm) | 1-(cyclobutyl)ethane-1,2-dione | Asymmetric reduction followed by transamination | Stepwise control over stereocenters |

This table outlines plausible biocatalytic strategies for the synthesis of chiral this compound based on established enzymatic transformations of similar substrates. frontiersin.orgrsc.org

Advanced in situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.com For the synthesis of this compound, in situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the progress of the reaction without the need for sampling and offline analysis. youtube.comresearchgate.net

In situ FTIR is particularly well-suited for monitoring reactions involving changes in key functional groups, such as the conversion of a ketone to an alcohol or the formation of an amine. researchgate.netacs.org By tracking the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum, it is possible to determine reaction rates and endpoints with high precision. youtube.com This data can be used to optimize reaction conditions and ensure consistent product quality. The development of specialized in situ FTIR reactors allows for the simultaneous analysis of both the liquid and gas phases of a reaction, providing a comprehensive understanding of the entire chemical system. nih.gov

Development of Novel Reactivities and Transformation Pathways

The unique strained ring system of the cyclobutane (B1203170) moiety in this compound offers opportunities for the development of novel chemical transformations. nih.govnih.gov While [2+2] cycloadditions are a common method for constructing cyclobutane rings, alternative strategies are being explored to access more complex and substituted derivatives. researchgate.netgoogle.com These include ring-expansion reactions of cyclopropanes and skeletal rearrangements. acs.org

Furthermore, the functional groups of this compound, the primary amine and the primary alcohol, can serve as handles for a wide range of modifications. The development of new catalytic methods for the selective functionalization of these groups will be crucial for expanding the chemical diversity of accessible derivatives. This could involve, for example, late-stage C-H activation to introduce new substituents onto the cyclobutane ring or novel cyclization reactions of the amino alcohol to form heterocyclic systems. researchgate.net

Multiscale Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool in modern chemical research, providing detailed insights into reaction mechanisms, predicting molecular properties, and guiding the design of new catalysts and therapeutic agents. For a molecule like this compound, multiscale computational modeling can be applied at various levels. researchgate.netnih.gov

At the quantum mechanics (QM) level, density functional theory (DFT) calculations can be used to elucidate the detailed mechanisms of its synthesis, including the structures of transition states and the energetics of different reaction pathways. researchgate.net This information can be used to rationalize experimental observations and predict the outcome of new reactions.

For more complex systems, such as the interaction of this compound with a biological target or the behavior of the molecule in a complex solvent environment, a combination of QM and molecular mechanics (MM) methods (QM/MM) can be employed. louisville.edunih.gov These approaches allow for the study of large molecular systems while still treating the most critical regions with a high level of theory. Such studies can aid in understanding enzyme-catalyzed reactions involving this scaffold or predict its binding affinity to a protein. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。